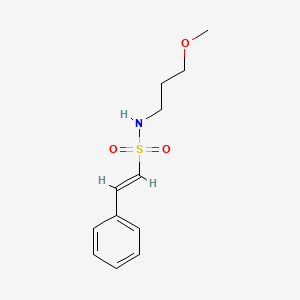
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a methoxypropyl group, a phenylethene moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, leading to the formation of azide or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration, which may affect its binding affinity and biological activity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological interactions. This configuration may enhance its binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H17NO3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+ |
Clave InChI |
MEMVHCXBJIIDBV-DHZHZOJOSA-N |
SMILES isomérico |
COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
COCCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)


![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)


